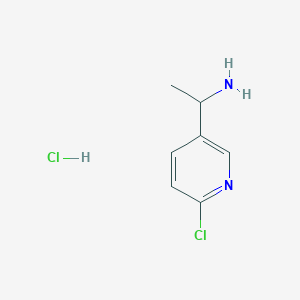

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced chemical engineering techniques and equipment .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the study of enzyme interactions and receptor binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

1-(6-Chloropyridin-3-yl)ethan-1-one: This compound is structurally similar but lacks the amine group.

1-(3-Chloropyridin-2-yl)ethan-1-amine hydrochloride: Another similar compound with a different position of the chlorine atom on the pyridine ring.

Uniqueness

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride, also known as (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 145.60 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Notably, it has shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a vital role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes. The inhibition of CYP1A2 can lead to altered drug metabolism profiles when used in combination with other pharmaceuticals, making it essential for polypharmacy scenarios.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In particular, studies have highlighted its potential against various pathogens:

| Pathogen | Activity (EC50) | Reference |

|---|---|---|

| N. meningitidis | 64 μg/mL | |

| H. influenzae | 32 μg/mL | |

| P. falciparum (malaria) | 14.8 nM (in vitro) |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study on Malaria Treatment

A notable study investigated the efficacy of the compound in inhibiting the lactate transporter PfFNT in malaria parasites. The compound demonstrated submicromolar activity in vitro and showed significant efficacy in mouse models, achieving over 99% parasite clearance at specific dosages . This highlights its potential as a novel treatment modality against malaria.

Cytotoxicity Assessment

In vitro cytotoxicity studies have shown that while the compound exhibits potent biological activity, it maintains a large safety margin. For instance, cell viability assays on HEK293 and HepG2 cells indicated no significant toxicity at concentrations up to 100 μM . This suggests that the compound could be safe for therapeutic use at effective dosages.

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its role as a reagent in organic synthesis allows for further exploration into its derivatives and analogs that may enhance its biological activity or selectivity .

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H |

InChI Key |

FFDARTLRQCBNRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.